molecular formula C19H26N6O B560653 Ca2+ channel agonist 1

Ca2+ channel agonist 1

Cat. No.: B560653
M. Wt: 354.4 g/mol
InChI Key: LKXPLOHGQSEPEM-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ca2+ channel agonist 1 is a compound that acts as an agonist for calcium channels, specifically targeting N-type calcium channels. It is also known to inhibit cyclin-dependent kinase 2, making it a compound of interest in various scientific and medical research fields .

Chemical Reactions Analysis

Ca2+ channel agonist 1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ca2+ channel agonist 1 has several scientific research applications, including:

Mechanism of Action

Ca2+ channel agonist 1 exerts its effects by binding to N-type calcium channels, leading to the activation of these channels and an increase in calcium ion influx. This activation triggers various downstream signaling pathways, including those involved in neurotransmitter release and muscle contraction. Additionally, its inhibition of cyclin-dependent kinase 2 affects cell cycle regulation and proliferation .

Comparison with Similar Compounds

Ca2+ channel agonist 1 is unique in its dual role as both a calcium channel agonist and a cyclin-dependent kinase 2 inhibitor. Similar compounds include:

These compounds differ from this compound in their primary function as antagonists rather than agonists, highlighting the uniqueness of this compound in activating calcium channels while also inhibiting cyclin-dependent kinase 2.

Properties

IUPAC Name

(2R)-2-[[6-(benzylamino)-9-propylpurin-2-yl]amino]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O/c1-3-10-25-13-21-16-17(20-11-14-8-6-5-7-9-14)23-19(24-18(16)25)22-15(4-2)12-26/h5-9,13,15,26H,3-4,10-12H2,1-2H3,(H2,20,22,23,24)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXPLOHGQSEPEM-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC2=C(N=C(N=C21)NC(CC)CO)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C=NC2=C(N=C(N=C21)N[C@H](CC)CO)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.